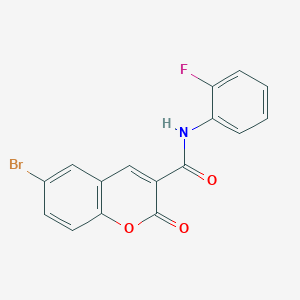
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BFC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of various cellular processes, including angiogenesis, inflammation, and cell proliferation. 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and COX-2, which are involved in these cellular processes. Additionally, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, inflammation, and cell proliferation. 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells and protect against neuronal damage. Furthermore, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high selectivity, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide for lab experiments is its relatively simple synthesis method, which allows for high yield and purity. Additionally, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high selectivity, making it a safe and effective therapeutic agent. However, one of the limitations of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide for lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain applications.
Future Directions
There are several future directions for 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide research, including the development of novel delivery methods to improve its solubility and efficacy. Additionally, further research is needed to explore the potential therapeutic applications of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in other diseases and conditions, such as diabetes and cardiovascular disease. Furthermore, the mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide needs to be further elucidated to better understand its cellular and molecular targets. Overall, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Synthesis Methods
The synthesis of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction between 6-bromo-2-hydroxychromone and 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium carbonate to yield 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. The synthesis method is relatively simple and has been optimized for high yield and purity.
Scientific Research Applications
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In anti-inflammatory therapy, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
6-bromo-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBAOUYMTLQWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

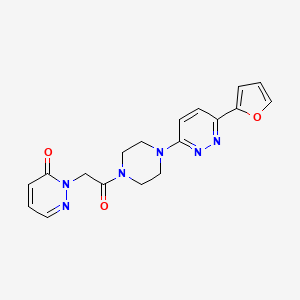
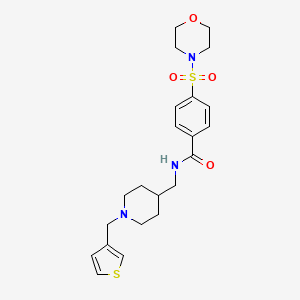

![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)
![3,6-Diamino-4-(4-methoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2660603.png)
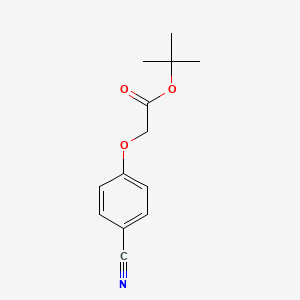
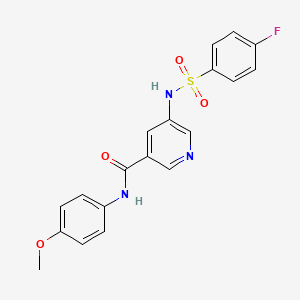
![N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2660607.png)
![2-Benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2660609.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2660610.png)
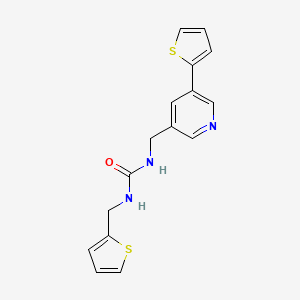
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2660614.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2660615.png)